molecular formula C32H23OP B118500 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol CAS No. 144868-15-5

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Cat. No. B118500
M. Wt: 454.5 g/mol
InChI Key: LWZAKMZAVUALLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol” is a chemical compound12. It is not intended for human or veterinary use and is typically used for research purposes1. The molecular formula of this compound is C32H23OP1 and it has a molecular weight of 454.5 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol”. However, the synthesis of similar compounds often involves complex organic reactions. For instance, naphthalene can be nitrated to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis3.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol”. However, the molecular formula C32H23OP suggests that it contains 32 carbon atoms, 23 hydrogen atoms, 1 oxygen atom, and 1 phosphorus atom1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol”. However, similar compounds like naphthols are known to undergo a variety of chemical reactions. For example, 1-naphthol can undergo a Bucherer reaction, which involves the ammonolysis of 1-naphthol to give 1-aminonaphthalene3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol”.


Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol”.


Future Directions

The future directions of research on a compound can include its potential applications and areas of study. Unfortunately, I couldn’t find specific information on the future directions of “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol”.


Please note that this information is based on the available resources and there might be more recent studies or data related to “1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol” that are not included in this analysis.


properties

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZAKMZAVUALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245802
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

CAS RN

199796-91-3
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, 1,1'-bi-2-naphthol 10 is reacted with trifluoromethanesulfonic acid anhydride to obtain 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthYl 11 which is then reacted with diphenylphosphine oxide in the presence of a palladium complex catalyst to obtain 2-diphenylphosphinyl-2'-trifluoromethanesulfonyloxy-1,1'-binaphthyl 12. The compound 12 is reduced by trichlorosilane in the presence of triethylamine and then hydrolyzed to obtain 2-diphenylphosphino-2'-hydroxy-l,l'-binaphthyl 13. The compound 13 is reacted with a separately synthesized chlorophosphite 14 in the presence of triethylamine to obtain phosphine compound 15 of the present invention.
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.